molecular formula C22H17NO5 B2610244 N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide CAS No. 929452-35-7

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide

Cat. No. B2610244
M. Wt: 375.38
InChI Key: OGTFHLBHUFXCIH-UHFFFAOYSA-N
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Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids .


Synthesis Analysis

Furan derivatives have occupied a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Numerous methods for the synthesis of furans and their various structure reactions offer enormous scope in the field of medicinal chemistry .


Molecular Structure Analysis

Furan is a nonpolar aromatic compound, and the presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .


Chemical Reactions Analysis

The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .


Physical And Chemical Properties Analysis

Being a nonpolar aromatic compound and the presence of the ether oxygen which adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of furan-2-carboxamide derivatives involves various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a pivotal method for creating compounds with anti-bacterial activities against clinically isolated drug-resistant bacteria. For instance, N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized with good yields and demonstrated significant activity against drug-resistant strains, supported by docking studies and molecular dynamic simulations (Siddiqa et al., 2022). Additionally, the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay as a heterogeneous catalyst highlights an efficient and environmentally friendly approach to generating furan-2-carboxamide derivatives (Zhang et al., 2018).

Potential Applications

The synthesized compounds exhibit a broad spectrum of biological and chemical properties. For example, the antimicrobial and antifungal activities of some coumarin derivatives containing the thiazolidin-4-one ring have been investigated, showing significant potential as antimicrobial agents (Ramaganesh et al., 2010). Moreover, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have been explored for their antiprotozoal agents, demonstrating strong DNA affinities and excellent in vivo activity against trypanosomal models (Ismail et al., 2004).

Chemosensor Applications

The development of highly selective fluorescence chemosensors based on coumarin fluorophores for detecting ions like Cu2+ and H2PO4− showcases the versatility of furan-2-carboxamide derivatives in analytical chemistry. These chemosensors exhibit "on-off-on" fluorescence responses, highlighting their potential for environmental monitoring and diagnostic applications (Meng et al., 2018).

Future Directions

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that furan derivatives will continue to be an area of interest in drug discovery and medicinal chemistry.

properties

IUPAC Name

N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-2-26-18-7-4-3-6-16(18)21-13-17(24)15-10-9-14(12-20(15)28-21)23-22(25)19-8-5-11-27-19/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTFHLBHUFXCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)furan-2-carboxamide

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